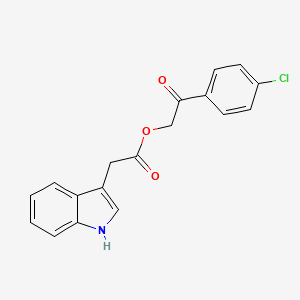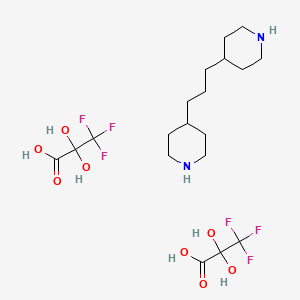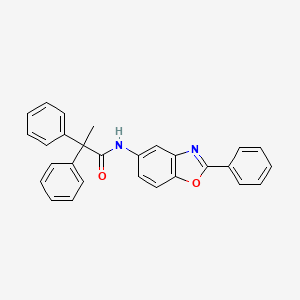
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate, also known as Indo-1, is a fluorescent dye used in scientific research. It is a derivative of indole, a heterocyclic organic compound that is commonly found in plants and animals. Indo-1 is used to study intracellular calcium dynamics in living cells and has been widely used in neuroscience, pharmacology, and cell biology research.
Mécanisme D'action
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate works by binding to calcium ions, causing a conformational change that results in a shift in the wavelength of its fluorescence. This shift can be detected using a fluorescence microscope or a flow cytometer. The amount of fluorescence emitted by 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate is proportional to the concentration of calcium ions in the cell, allowing researchers to measure changes in intracellular calcium concentration.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has no known biochemical or physiological effects on living cells. It is an inert compound that does not interfere with cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has several advantages for lab experiments. It is a highly sensitive and specific calcium-sensitive fluorescent dye that can be used to measure changes in intracellular calcium concentration in real-time. It is also relatively easy to use, and can be used in a variety of experimental systems, including cultured cells and tissues. However, there are also some limitations to its use. It requires a fluorescence microscope or flow cytometer to detect changes in fluorescence, which may not be available in all labs. In addition, the dye has a limited dynamic range, which can make it difficult to detect small changes in intracellular calcium concentration.
Orientations Futures
There are several future directions for the use of 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate in scientific research. One area of interest is the development of new fluorescent dyes that can be used to measure other intracellular signaling molecules, such as cyclic AMP and cyclic GMP. Another area of interest is the development of new imaging techniques that can be used to visualize changes in intracellular calcium concentration in real-time in living animals. Finally, there is also interest in using 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate to study the role of calcium signaling in disease processes, such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate can be synthesized using a multi-step process starting from indole. The first step involves the conversion of indole to 3-nitroindole, which is then reduced to 3-aminoindole. The amino group is then protected with a tert-butyloxycarbonyl group, and the resulting compound is reacted with 4-chlorophenylacetic acid to form the ester. The final step involves deprotection of the amino group to yield 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate is widely used in scientific research to study intracellular calcium dynamics. It is a calcium-sensitive fluorescent dye that can be used to measure changes in intracellular calcium concentration in real-time. This is important because calcium is a key signaling molecule in cells, and changes in intracellular calcium concentration can have profound effects on cellular processes such as neurotransmitter release, muscle contraction, and gene expression.
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-14-7-5-12(6-8-14)17(21)11-23-18(22)9-13-10-20-16-4-2-1-3-15(13)16/h1-8,10,20H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNWAEHDWBPCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4935338.png)
![2,6-dimethyl-4-[(4-nitrophenyl)acetyl]morpholine](/img/structure/B4935339.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4935343.png)
![2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4935350.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4935358.png)

![N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4935383.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B4935392.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)

![1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)

![ethyl 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4935410.png)
![N,N-dimethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4935430.png)